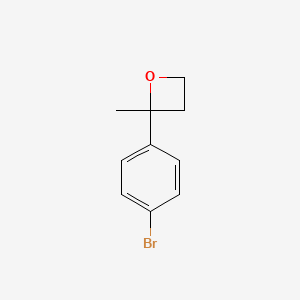

2-(4-Bromophenyl)-2-methyloxetane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-Bromophenyl)-2-methyloxetane” is a chemical compound that likely contains a bromophenyl group and an oxetane ring. Bromophenyl groups are common in organic chemistry and are known for their reactivity due to the presence of a bromine atom . Oxetane rings are three-membered cyclic ethers and are also quite reactive .

Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-2-methyloxetane” would likely consist of a bromophenyl group attached to an oxetane ring. The bromine atom would make the bromophenyl group quite polar, while the oxetane ring would likely introduce strain due to its three-membered ring structure .Chemical Reactions Analysis

Bromophenyl groups are known to undergo various reactions, including coupling reactions and substitutions . Oxetane rings, due to their strain, can undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromophenyl)-2-methyloxetane” would depend on its exact structure. Bromophenyl groups are typically heavy and polar due to the bromine atom, which could influence properties like boiling point and solubility .Aplicaciones Científicas De Investigación

Cytotoxic Activity in Cancer Research

The compound 2-(4-Bromophenyl)-2-methyloxetane might not have been directly studied, but compounds with bromophenyl groups have been explored in cancer research. For instance, 5-Methyl-3,8-di-(2-amino-4-bromophenyl)-4,9-dioxa-1,2,6,7-tetraaza-5λ5-phosphaspiro[4.4]nona-2,7-diene showed cytotoxic activity against both cancer and non-cancer cell lines, which is significant in the context of developing selective cancer treatments (Kasperowicz et al., 2017).

Radiation Protection in Medical Oncology

Certain bromophenyl compounds have been identified as potential candidates for protecting against photon and particle radiations in medical oncology and nuclear medicine. A study evaluating Mannich bases with varying aryl parts, including 4-bromophenyl, suggested that these compounds have notable photon attenuation properties and can be effective in stopping alpha and proton particles, indicating their potential as drug candidates in radiation protection applications (Yılmaz, Kavaz, & Gul, 2020).

Anticancer Activities and Cellular Mechanisms

Bromophenol compounds, particularly a novel derivative named BOS-102, have been studied for their anticancer activities. BOS-102 has shown promising results against human lung cancer cell lines by blocking cell proliferation and inducing apoptosis through various cellular mechanisms, such as activating caspase-3 and PARP, and affecting pathways like PI3K/Akt and MAPK signaling pathways. This indicates the potential of bromophenol derivatives in developing new anticancer drugs (Guo et al., 2018).

Environmental and Pharmaceutical Applications

Compounds with bromophenyl groups have been used in various environmental and pharmaceutical applications. For example, they have been involved in the chemical fixation of CO2 into cyclic carbonates, showcasing their relevance in environmental chemistry and potential utility in pharmaceutical synthesis (Ikiz et al., 2015).

Cellular Antioxidant Effects

Bromophenol compounds derived from marine sources, like red algae, have been identified for their potent antioxidant effects at the cellular level. These compounds were found to be more effective than certain standard antioxidants in specific assays, highlighting their potential in pharmacological and nutraceutical applications (Olsen et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-bromophenyl)-2-methyloxetane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-10(6-7-12-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGDAOQADCPNMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCO1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-2-methyloxetane | |

CAS RN |

1102376-56-6 |

Source

|

| Record name | 2-(4-bromophenyl)-2-methyloxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoic acid](/img/structure/B2396926.png)

![3-(4-morpholinyl)-4-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1-pyrazolecarboxamide](/img/structure/B2396927.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2396936.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2396939.png)

![N-(3-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396941.png)

![1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2396947.png)